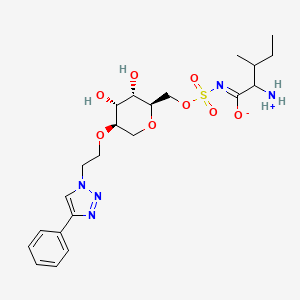

Isoleucyl tRNA synthetase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H33N5O8S |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(4-phenyltriazol-1-yl)ethoxy]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |

InChI |

InChI=1S/C22H33N5O8S/c1-3-14(2)19(23)22(30)25-36(31,32)35-13-18-21(29)20(28)17(12-34-18)33-10-9-27-11-16(24-26-27)15-7-5-4-6-8-15/h4-8,11,14,17-21,28-29H,3,9-10,12-13,23H2,1-2H3,(H,25,30)/t14?,17-,18-,19?,20+,21-/m1/s1 |

InChI Key |

UZLLFMFZKAOOHK-KRKZGCFUSA-N |

Isomeric SMILES |

CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |

Canonical SMILES |

CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |

Origin of Product |

United States |

Foundational & Exploratory

Isoleucyl tRNA Synthetase-IN-2: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Isoleucyl tRNA Synthetase-IN-2 (also referred to as compound 36a), a potent and selective inhibitor of Isoleucyl-tRNA Synthetase (IleRS). This document details the available quantitative data, outlines generalized experimental protocols for inhibitor characterization, and visualizes the known signaling pathways associated with IleRS.

Discovery and Rationale

This compound was developed as part of a research effort to create novel antimicrobial agents targeting aminoacyl-tRNA synthetases (aaRSs).[1] These enzymes are essential for protein synthesis and are validated clinical targets, as exemplified by the commercial availability of the IleRS inhibitor mupirocin for treating MRSA infections.[2] The inhibitor was designed based on previous work by Cubist Pharmaceuticals on aminoacyl-sulfamoyl aryltetrazole inhibitors of IleRS.[2] The core design strategy involved replacing the central ribose moiety of existing inhibitors with a tetrahydropyran ring and exploring various linkers to connect this ring to a base-mimicking phenyltriazole group, which was synthesized using azide-alkyne click chemistry.[2]

Quantitative Inhibitory Activity

This compound (compound 36a) has been identified as a potent and selective inhibitor of Isoleucyl-tRNA Synthetase.[1] The inhibitory activity is summarized in the table below.

| Compound | Target | Ki,app (nM) | Reference |

| This compound (36a) | Isoleucyl-tRNA Synthetase (IleRS) | 114 ± 13.5 | [2] |

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is detailed in the primary research article by De Ruysscher D, et al. (Bioorg Med Chem. 2020, 28(15), 115580), the full text of which is not publicly available, the general synthetic strategy involved the chemical construction of a phenyltriazole-functionalized sulfamate inhibitor.[2] This process included the substitution of a central ribose ring with a tetrahydropyran scaffold and the utilization of azide-alkyne "click" chemistry to introduce the phenyltriazole moiety.[2]

Experimental Protocols

The characterization of this compound and similar inhibitors typically involves enzymatic assays to determine their inhibitory potency. The most common method for this is the ATP-PPi exchange assay.

Generalized ATP-PPi Exchange Assay Protocol for IleRS Inhibition

This protocol is a standard method for measuring the activity of aminoacyl-tRNA synthetases and can be adapted to determine the inhibition constant (Ki) of novel compounds.

1. Principle:

The aminoacylation reaction catalyzed by IleRS occurs in two steps. The first step is the activation of isoleucine with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate and inorganic pyrophosphate (PPi). The ATP-PPi exchange assay measures the reverse of this first step, quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP. The rate of this exchange is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor can be used to quantify the inhibitor's potency.

2. Materials:

-

Purified Isoleucyl-tRNA Synthetase (IleRS)

-

L-Isoleucine

-

ATP (disodium salt)

-

[³²P]Pyrophosphate ([³²P]Na₂P₂O₇)

-

Magnesium Chloride (MgCl₂)

-

Potassium Chloride (KCl)

-

HEPES or Tris-HCl buffer

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Inorganic pyrophosphatase

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter paper discs

-

Scintillation counter

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

3. Assay Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES or Tris-HCl buffer (pH 7.2-7.8), KCl, MgCl₂, DTT, BSA, ATP, L-isoleucine, and [³²P]PPi. The exact concentrations of substrates should be optimized and ideally be around their Km values for the enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.

-

Enzyme Preparation: Dilute the purified IleRS in a suitable buffer containing DTT and BSA to a concentration that yields a linear reaction rate over the desired time course.

-

Reaction Initiation: In a microcentrifuge tube or a 96-well plate, combine the reaction mixture and the inhibitor solution (or solvent control). Initiate the reaction by adding the diluted IleRS enzyme.

-

Incubation: Incubate the reaction at a constant temperature (typically 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Quenching: Stop the reaction by adding a quench solution containing activated charcoal and TCA. The charcoal binds to the newly formed [³²P]ATP.

-

Washing: Filter the quenched reaction mixture through filter paper discs. Wash the filters multiple times with a TCA solution and then with ethanol to remove unincorporated [³²P]PPi.

-

Quantification: Dry the filter paper discs and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Using the Cheng-Prusoff equation, the apparent inhibition constant (Ki,app) can be calculated from the IC₅₀ value and the known Km of the substrate (ATP).

Signaling Pathways Involving Isoleucyl-tRNA Synthetase

Isoleucyl-tRNA synthetase, beyond its canonical role in protein synthesis, is implicated in various cellular signaling pathways, particularly in the context of cancer and metabolic regulation.

Isoleucyl-tRNA Synthetase in Cancer Signaling

Knockdown of Isoleucyl-tRNA Synthetase 2 (IARS2) has been shown to impact key signaling pathways involved in cell proliferation and survival.[2][3] This suggests a potential role for IleRS inhibitors in cancer therapy.

Caption: IARS2 knockdown affects key regulators of cell proliferation.

Aminoacyl-tRNA Synthetases and mTOR Signaling

While direct evidence for Isoleucyl-tRNA synthetase in mTOR signaling is still emerging, other aminoacyl-tRNA synthetases, such as Leucyl-tRNA synthetase (LRS), are known to be key sensors of amino acid availability that signal to the mTORC1 complex.[4][5][6] This pathway is a central regulator of cell growth and metabolism. It is plausible that IleRS may have a similar role in sensing isoleucine levels.

Caption: Proposed role of aaRS in mTORC1 signaling pathway.

Experimental Workflow for Inhibitor Characterization

The process of discovering and characterizing a novel enzyme inhibitor like this compound follows a structured workflow.

Caption: Workflow for inhibitor discovery and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Roles of Aminoacyl-tRNA Synthetases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Isoleucyl tRNA synthetase-IN-2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Isoleucyl tRNA synthetase-IN-2, a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS). This guide is intended to serve as a technical resource for researchers in academia and the pharmaceutical industry engaged in antibacterial drug discovery and the study of aminoacyl-tRNA synthetases.

Chemical Structure and Properties

This compound, also referred to as compound 36a in the primary literature, is a synthetic molecule designed as an inhibitor of IleRS.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H33N5O8S | [1] |

| Molecular Weight | 527.59 g/mol | [1] |

| CAS Number | 2494195-61-6 | [1] |

| SMILES | O--INVALID-LINK--COS(NC(--INVALID-LINK----INVALID-LINK--CC)=O)(=O)=O)O">C@H[C@@H]1OCCN2C=C(C3=CC=CC=C3)N=N2 | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Storage | Recommended storage at -20°C |

Mechanism of Action

This compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1] IleRS catalyzes the two-step aminoacylation of its cognate tRNA with isoleucine. This process is critical for the accurate translation of the genetic code.

The inhibitor is designed to mimic the isoleucyl-adenylate intermediate, the product of the first step of the aminoacylation reaction. By binding to the active site of IleRS, this compound competitively inhibits the enzyme, preventing the attachment of isoleucine to its tRNA. This leads to a cessation of protein synthesis and ultimately, bacterial cell death.

The following diagram illustrates the canonical pathway of isoleucyl-tRNA synthesis and the point of inhibition by this compound.

Caption: Inhibition of the Isoleucyl-tRNA Synthetase catalytic cycle by this compound.

Quantitative Data

The primary quantitative measure of the potency of this compound is its apparent inhibition constant (Ki,app).

| Compound | Target | Assay Type | Ki,app (nM) | Reference |

| This compound (36a) | Isoleucyl-tRNA Synthetase (IleRS) | Enzymatic Inhibition Assay | 114 ± 13.5 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific enzymatic assay used for its characterization are described in De Ruysscher et al., Bioorg Med Chem. 2020. As access to the supplementary information of this specific publication is limited, a generalized protocol for a malachite green-based IleRS inhibition assay, a common method for this class of enzymes, is provided below.

A. Generalized IleRS Inhibition Assay Protocol (Malachite Green)

This assay measures the activity of IleRS by quantifying the amount of pyrophosphate (PPi) produced during the amino acid activation step. The PPi is hydrolyzed by inorganic pyrophosphatase to phosphate, which is then detected using a malachite green reagent.

Materials:

-

Purified Isoleucyl-tRNA Synthetase (IleRS)

-

L-Isoleucine

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

Inorganic Pyrophosphatase

-

This compound (or other inhibitors) dissolved in DMSO

-

Malachite Green Reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, L-isoleucine, ATP, and inorganic pyrophosphatase.

-

Inhibitor Addition: Add varying concentrations of this compound (or a DMSO control) to the wells of the microplate.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of IleRS to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent.

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a spectrophotometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki,app can then be calculated using the Cheng-Prusoff equation if the Km of the enzyme for its substrate is known.

B. Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the inhibitory activity of compounds against IleRS.

Caption: A generalized workflow for determining the inhibitory potency of this compound.

Conclusion

This compound is a valuable research tool for studying the function of IleRS and for the development of novel antibacterial agents. Its potency and selectivity make it a strong candidate for further investigation. The information and protocols provided in this guide are intended to facilitate such research efforts. For the specific synthesis and enzymatic assay protocols for this compound, readers are encouraged to consult the primary literature.

References

The Linchpin of Protein Synthesis: A Technical Guide to Isoleucyl-tRNA Synthetase in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-tRNA synthetase (IleRS) stands as a critical enzyme in the intricate machinery of bacterial protein synthesis. Its primary role is to ensure the faithful attachment of the amino acid isoleucine to its cognate transfer RNA (tRNA), a process fundamental to the accurate translation of the genetic code. This technical guide provides an in-depth exploration of the structure, function, and regulation of bacterial IleRS. We delve into the sophisticated mechanisms of amino acid activation and proofreading that underpin its remarkable fidelity. Furthermore, this document details the established experimental protocols for studying IleRS activity and presents a comprehensive summary of its kinetic parameters. The critical role of IleRS as a validated target for antibacterial agents is also discussed, with a focus on the mechanism of action of inhibitors such as mupirocin. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of bacterial protein synthesis and the development of novel antimicrobial therapies.

Introduction

The fidelity of protein synthesis is paramount for cellular viability. Aminoacyl-tRNA synthetases (aaRSs) are the gatekeepers of this process, ensuring that the correct amino acid is coupled to its corresponding tRNA molecule.[1] Isoleucyl-tRNA synthetase (IleRS), a class I aaRS, is tasked with the specific recognition and attachment of isoleucine to tRNAIle. This function is challenged by the presence of structurally similar amino acids, such as valine, which can be mistakenly activated by IleRS. To overcome this, IleRS has evolved sophisticated proofreading or "editing" mechanisms to hydrolyze incorrectly formed products.[2] This high degree of specificity makes IleRS an attractive target for the development of antibiotics. This guide will provide a comprehensive overview of the core aspects of bacterial IleRS, from its fundamental biochemical reactions to its role in disease and drug discovery.

The Catalytic Cycle of Isoleucyl-tRNA Synthetase

The aminoacylation of tRNAIle by IleRS proceeds through a two-step reaction that occurs within the enzyme's active site.[2][3]

Step 1: Amino Acid Activation

Isoleucine is first activated by ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, with the concomitant release of inorganic pyrophosphate (PPi).

Step 2: Aminoacyl Transfer

The activated isoleucyl moiety is then transferred from the Ile-AMP intermediate to the 3'-hydroxyl group of the terminal adenosine of tRNAIle, releasing AMP and forming Ile-tRNAIle.

This two-step process is fundamental to the function of all aminoacyl-tRNA synthetases.

Proofreading: Ensuring Translational Fidelity

The structural similarity between isoleucine and other amino acids, particularly valine, poses a significant challenge to the accuracy of protein synthesis. IleRS employs a dual-sieve mechanism to discriminate against incorrect amino acids, which involves both pre- and post-transfer editing pathways.[2]

Pre-transfer Editing

Pre-transfer editing occurs after the formation of the aminoacyl-adenylate intermediate but before the transfer of the amino acid to the tRNA. If a non-cognate amino acid like valine is activated to form Val-AMP, the enzyme can hydrolyze this incorrect intermediate, releasing valine and AMP. This process is often stimulated by the presence of the cognate tRNAIle.[2]

Post-transfer Editing

Should an incorrect amino acid be transferred to tRNAIle, forming a misacylated tRNA (e.g., Val-tRNAIle), the post-transfer editing mechanism comes into play. The misacylated tRNA is translocated from the catalytic site to a distinct editing domain within the IleRS enzyme, where the incorrect amino acid is hydrolyzed from the tRNA.[3] This ensures that mischarged tRNAs do not participate in protein synthesis.

Isoleucyl-tRNA Synthetase as an Antibiotic Target

The essential role and structural conservation of IleRS in bacteria, coupled with sufficient differences from its eukaryotic counterparts, make it an excellent target for antimicrobial agents.

Mupirocin , a topical antibiotic, is a well-known inhibitor of bacterial IleRS. It acts as a competitive inhibitor with respect to isoleucine and mimics the Ile-AMP intermediate, binding tightly to the enzyme's active site and preventing the formation of Ile-tRNAIle.[4] Resistance to mupirocin can arise from mutations in the chromosomal ileS gene (low-level resistance) or through the acquisition of a plasmid-borne, resistant ileS gene (high-level resistance).

Quantitative Data on Bacterial Isoleucyl-tRNA Synthetase

The following tables summarize key kinetic parameters for IleRS from various bacterial species. These values are essential for comparative studies, inhibitor design, and understanding the enzyme's efficiency and substrate affinity.

Table 1: Michaelis-Menten Constants (Km) for Bacterial IleRS

| Bacterial Species | Substrate | Km (µM) | Reference |

| Escherichia coli | Isoleucine | 5 | [5] |

| Escherichia coli | ATP | 400 | [5] |

| Escherichia coli | tRNAIle | 0.057 - 1.37 | [1] |

| Staphylococcus aureus | Isoleucine | 50 - 100 | [6] |

| Staphylococcus aureus | ATP | ~2500 | [6] |

| Pseudomonas aeruginosa | Leucine (for LeuRS) | 6.5 | [7] |

| Pseudomonas aeruginosa | ATP (for LeuRS) | 330 | [7] |

Table 2: Catalytic Constants (kcat) for Bacterial IleRS

| Bacterial Species | Reaction | kcat (s-1) | Reference |

| Escherichia coli | Aminoacylation | 0.7 | [1] |

| Pseudomonas aeruginosa | Aminoacylation (LeuRS) | 46.9 - 59.4 | [7] |

| Priestia megaterium IleRS2 | Amino Acid Activation | 48.6 | [8] |

Table 3: Inhibition Constants (Ki) for Mupirocin against Bacterial IleRS

| Bacterial Species | Ki | Reference |

| Staphylococcus aureus (susceptible) | 50 pM (K*j) | [6] |

| Streptomyces griseus (resistant) | 10 mM | [2] |

| Priestia megaterium IleRS2 | 1 µM | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Heterologous Expression and Purification of Bacterial IleRS

-

Gene Cloning: The ileS gene from the bacterium of interest is amplified by PCR and cloned into a suitable expression vector, often containing a polyhistidine (His6) tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins.

-

Elution: The His-tagged IleRS is eluted from the column using a buffer containing a high concentration of imidazole.

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Aminoacylation Assay (Filter-Based)

This assay measures the rate of attachment of a radiolabeled amino acid to its cognate tRNA.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES-KOH, pH 7.5), MgCl2, ATP, purified tRNAIle, and the purified IleRS enzyme.

-

Initiation: Initiate the reaction by adding the radiolabeled amino acid (e.g., [14C]-Isoleucine).

-

Time Points: At various time points, withdraw aliquots of the reaction mixture and spot them onto filter paper discs (e.g., Whatman 3MM).

-

Precipitation: Immediately plunge the filter discs into ice-cold 5% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction.

-

Washing: Wash the filter discs several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acid.

-

Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of aminoacyl-tRNA formed.[1]

ATP-PPi Exchange Assay (TLC-Based)

This assay measures the first step of the aminoacylation reaction by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, ATP, isoleucine, and [32P]PPi.

-

Initiation: Start the reaction by adding the purified IleRS enzyme.

-

Time Points: At various time intervals, quench aliquots of the reaction with a solution containing formic acid.

-

Thin-Layer Chromatography (TLC): Spot the quenched reaction aliquots onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Separation: Develop the TLC plate in a suitable mobile phase (e.g., 750 mM KH2PO4, pH 3.5, and 4 M urea) to separate [32P]ATP from [32P]PPi.[2]

-

Quantification: Visualize and quantify the radioactive spots using a phosphorimager. The rate of [32P]ATP formation reflects the rate of the amino acid activation step.

Post-Transfer Editing Assay (HPLC-Based)

This assay measures the hydrolysis of misacylated tRNA.

-

Preparation of Misacylated tRNA: Prepare misacylated tRNA (e.g., Val-tRNAIle) using an editing-deficient mutant of IleRS and a radiolabeled non-cognate amino acid. Purify the misacylated tRNA.

-

Deacylation Reaction: Incubate the purified, radiolabeled misacylated tRNA with the wild-type IleRS enzyme.

-

Time Points: At different time points, quench the reaction by adding a solution to stop enzymatic activity and precipitate the tRNA.

-

Analysis by HPLC: Separate the deacylated tRNA from the remaining aminoacyl-tRNA using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radioactivity in the peaks corresponding to the aminoacyl-tRNA and the deacylated tRNA. The decrease in the aminoacyl-tRNA peak over time represents the rate of post-transfer editing.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to bacterial IleRS.

Conclusion

Bacterial isoleucyl-tRNA synthetase is a multifaceted enzyme that plays an indispensable role in protein synthesis. Its intricate mechanisms of substrate recognition and proofreading are essential for maintaining the fidelity of the genetic code. The detailed understanding of its structure, function, and regulation, as outlined in this guide, provides a solid foundation for further research. Moreover, the continued exploration of IleRS as a drug target holds significant promise for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols and quantitative data presented herein serve as a practical resource for scientists dedicated to advancing our knowledge of this vital enzyme and its potential for therapeutic intervention.

References

- 1. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship of protein structure of isoleucyl-tRNA synthetase with pseudomonic acid resistance of Escherichia coli. A proposed mode of action of pseudomonic acid as an inhibitor of isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Characterization of Chemical Compounds that Inhibit Leucyl-tRNA Synthetase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Kinetics of Isoleucyl-tRNA Synthetase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of Isoleucyl-tRNA Synthetase-IN-2 (IleRS-IN-2), a potent and selective inhibitor of Isoleucyl-tRNA Synthetase (IleRS). This document outlines the core mechanism of IleRS, the inhibitory action of IleRS-IN-2, relevant kinetic data, and detailed experimental methodologies for assessing inhibitor binding and enzyme activity.

Introduction to Isoleucyl-tRNA Synthetase (IleRS)

Isoleucyl-tRNA synthetase is a crucial enzyme in protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This two-step process, known as aminoacylation, is vital for the accurate translation of the genetic code.[1] Due to its essential role in cell viability, IleRS has emerged as a validated and attractive target for the development of novel antimicrobial agents.[2] The natural antibiotic mupirocin, an inhibitor of bacterial IleRS, is a commercially available topical treatment for MRSA infections, highlighting the clinical significance of targeting this enzyme.[2]

Isoleucyl-tRNA Synthetase-IN-2: A Potent Inhibitor

Isoleucyl-tRNA Synthetase-IN-2 (also referred to as compound 36a) is a phenyltriazole-functionalized sulfamate inhibitor that demonstrates potent and selective inhibition of IleRS.[2][3] Its mechanism of action is predicated on its ability to compete with the natural substrates of the enzyme, thereby blocking the aminoacylation process and halting protein synthesis.

Quantitative Binding Kinetics

The binding affinity of Isoleucyl tRNA synthetase-IN-2 has been quantified, providing a key metric for its inhibitory potential. This data is presented below in comparison with other known IleRS inhibitors.

| Inhibitor | Target Organism/Enzyme | Ki,app (nM) | Other Kinetic Parameters | Reference |

| This compound (compound 36a) | Not Specified | 114 ± 13.5 | Not Available | [2] |

| Isoleucyl-sulfamoyl adenosine (IleSA, CB 138) | Not Specified | 1.9 ± 4.0 | Not Available | [2] |

| Compound 11 (phenyltriazole analog) | Not Specified | 88 ± 5.3 | Not Available | [2] |

Note: Ki,app (apparent inhibition constant) is a measure of the inhibitor's potency. A lower Ki,app value indicates a more potent inhibitor. Further kinetic parameters such as association (kon) and dissociation (koff) rates for this compound are not publicly available at this time.

Signaling Pathways and Mechanism of Action

The canonical function of Isoleucyl-tRNA Synthetase involves a two-step reaction to ensure the fidelity of protein synthesis. This process includes both an aminoacylation pathway and an editing (proofreading) pathway to correct errors.

Aminoacylation Pathway

The primary function of IleRS is to catalyze the formation of Isoleucyl-tRNAIle. This process is essential for incorporating isoleucine into nascent polypeptide chains during translation.

Proofreading/Editing Pathway

To maintain high fidelity, IleRS possesses a proofreading mechanism to hydrolyze incorrectly synthesized aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing). This is particularly important for discriminating against structurally similar amino acids like valine.

Experimental Protocols

While the specific experimental protocol for determining the Ki,app of this compound is not publicly available in the cited literature, a generalized steady-state kinetic assay for IleRS inhibition is described below. This protocol is based on commonly used methods for characterizing aminoacyl-tRNA synthetase inhibitors.

Generalized Protocol for IleRS Inhibition Assay (Malachite Green-Based)

This spectrophotometric assay quantifies the release of pyrophosphate (PPi) during the amino acid activation step of the aminoacylation reaction. The PPi is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected using a malachite green reagent.

Materials:

-

Purified Isoleucyl-tRNA Synthetase (IleRS)

-

L-Isoleucine

-

ATP (disodium salt)

-

Inorganic Pyrophosphatase

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite Green Reagent (typically a solution of malachite green, ammonium molybdate, and a stabilizing agent like polyvinyl alcohol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~620-640 nm

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, L-isoleucine, ATP, and inorganic pyrophosphatase at their final desired concentrations.

-

In a 96-well plate, add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Add the purified IleRS enzyme to each well to initiate the reaction. The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Reaction Quenching and Color Development:

-

Stop the reaction by adding the malachite green reagent to each well. This reagent is typically acidic and will quench the enzymatic reaction.

-

Incubate the plate at room temperature for 15-30 minutes to allow for color development. The phosphate produced will form a complex with the malachite green and molybdate, resulting in a colored product.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength between 620 nm and 640 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of PPi produced.

-

Plot the reaction velocity (rate of PPi production) as a function of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

The Ki,app can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentrations and their Km values are known.

-

Experimental Workflow Diagram

Conclusion

Isoleucyl-tRNA Synthetase-IN-2 is a potent inhibitor of IleRS with a reported Ki,app of 114 nM.[2][3] Understanding its binding kinetics is crucial for its further development as a potential therapeutic agent. This guide provides the available quantitative data and a framework for the experimental protocols used to assess the inhibitory activity of compounds targeting IleRS. Further studies to determine the on- and off-rates (kon and koff) of this compound would provide a more complete kinetic profile and could offer valuable insights into its mechanism of action and residence time on the target enzyme.

References

Isoleucyl tRNA Synthetase-IN-2: A Technical Probe for IleRS Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA (tRNAIle). This process, known as aminoacylation, is a critical step in ensuring the fidelity of genetic code translation. The inhibition of IleRS disrupts protein synthesis, leading to cell growth arrest, making it an attractive target for the development of antimicrobial agents. Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of IleRS, serving as a valuable chemical probe for studying the enzyme's function, validating it as a drug target, and in the screening and development of novel therapeutics. This guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its use.

Core Concepts: The Role of Isoleucyl-tRNA Synthetase

Isoleucyl-tRNA synthetase belongs to the class I family of aminoacyl-tRNA synthetases. Its primary function is a two-step reaction:

-

Amino Acid Activation: Isoleucine is activated by ATP to form an isoleucyl-adenylate intermediate (Ile-AMP), with the release of pyrophosphate (PPi).

-

Aminoacyl Transfer: The activated isoleucyl moiety is then transferred from Ile-AMP to the 3'-end of its cognate tRNAIle, releasing AMP.

IleRS also possesses a proofreading or "editing" mechanism to prevent the incorrect incorporation of similar amino acids, such as valine. This editing function is crucial for maintaining the high fidelity of protein synthesis.

This compound: A Potent Chemical Probe

This compound, also identified as compound 36a in the primary literature, is a phenyltriazole-functionalized sulfamate inhibitor designed to mimic the isoleucyl-adenylate intermediate.[1] Its potency and selectivity make it an excellent tool for investigating the physiological and pathological roles of IleRS.

Data Presentation

The following table summarizes the available quantitative data for this compound and related compounds for comparison.

| Compound | Target Enzyme | Ki,app (nM) | Reference |

| This compound (36a) | IleRS | 114 ± 13.5 | De Ruysscher, D., et al. Bioorg. Med. Chem.2020 , 28(15), 115580.[1] |

| Compound 11 | IleRS | 88 ± 5.3 | De Ruysscher, D., et al. Bioorg. Med. Chem.2020 , 28(15), 115580.[1] |

| Isoleucyl-sulfamoyl adenosine (IleSA) | IleRS | 1.9 ± 4.0 | De Ruysscher, D., et al. Bioorg. Med. Chem.2020 , 28(15), 115580.[1] |

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory activity of compounds like this compound. This protocol is based on a malachite green assay, a common and reliable method for measuring aminoacyl-tRNA synthetase activity by detecting the production of pyrophosphate.

Protocol: Determination of IleRS Inhibition using the Malachite Green Assay

1. Principle:

This assay measures the amount of pyrophosphate (PPi) released during the amino acid activation step catalyzed by IleRS. The PPi is then hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The resulting Pi is detected colorimetrically using a malachite green-molybdate reagent, which forms a green complex with phosphate, absorbing at approximately 620 nm. The inhibitory effect of a compound is determined by measuring the decrease in PPi production in its presence.

2. Materials and Reagents:

-

Enzyme: Purified Isoleucyl-tRNA synthetase (IleRS)

-

Substrates:

-

L-Isoleucine

-

Adenosine triphosphate (ATP)

-

-

Inhibitor: this compound

-

Coupling Enzyme: Inorganic Pyrophosphatase

-

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 2 mM DTT

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) Ammonium molybdate in 4 M HCl.

-

Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B. Add a detergent like Tween 20 to a final concentration of 0.01% (v/v). This working reagent should be prepared fresh.

-

-

Plate: 96-well clear, flat-bottom microplate.

3. Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, L-isoleucine, ATP, and inorganic pyrophosphatase at their final desired concentrations.

-

Assay Setup:

-

Add a fixed volume of the inhibitor dilutions to the wells of the 96-well plate. Include wells with buffer and solvent only as negative and positive controls, respectively.

-

Add a fixed volume of the reaction mixture to all wells.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a fixed volume of the IleRS enzyme solution to all wells.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Color Development:

-

Stop the enzymatic reaction by adding a volume of the Malachite Green Working Reagent to each well.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance of each well at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control (no enzyme) from all other readings.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

The apparent inhibition constant (Ki,app) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the Michaelis-Menten constant (Km) for the substrate is known.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical aminoacylation pathway and a typical workflow for evaluating IleRS inhibitors.

Caption: Canonical pathway of tRNA aminoacylation by IleRS and the point of inhibition.

Caption: General experimental workflow for the characterization of an IleRS inhibitor.

Conclusion

This compound is a valuable research tool for the scientific community. Its well-defined inhibitory activity against IleRS allows for precise studies of this enzyme's function in various biological contexts. The methodologies and data presented in this guide are intended to facilitate the use of this compound as a probe, ultimately contributing to a deeper understanding of IleRS biology and aiding in the development of novel therapeutic strategies.

References

Preliminary Studies on Isoleucyl-tRNA Synthetase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of isoleucine to its cognate tRNA (tRNAIle). This process, known as aminoacylation, is a vital step in ensuring the fidelity of genetic code translation. The essential nature of IleRS makes it an attractive target for the development of novel antimicrobial agents. Inhibition of IleRS leads to the cessation of protein synthesis and ultimately, cell death. Isoleucyl tRNA synthetase-IN-2, also identified as compound 36a, is a potent and selective inhibitor of this enzyme.[1] This technical guide provides a summary of the available preliminary data on this compound and details relevant experimental protocols for its further investigation.

Core Compound Data

This compound (compound 36a) is a phenyltriazole-functionalized sulfamate inhibitor. The key inhibitory data reported for this compound is summarized in the table below.

| Compound Name | Target | Inhibition Constant (Ki,app) |

| This compound (compound 36a) | Isoleucyl-tRNA Synthetase (IleRS) | 114 nM[1] |

Mechanism of Action

This compound acts as an inhibitor of the enzymatic activity of IleRS. Aminoacyl-tRNA synthetases (aaRS) catalyze the aminoacylation reaction in a two-step process. First, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate (aa-AMP) with the release of pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3'-end of its cognate tRNA. Inhibitors of IleRS, such as this compound, typically bind to the active site of the enzyme, competing with the natural substrates (isoleucine and ATP). This inhibition blocks the formation of Ile-tRNAIle, thereby halting protein synthesis.

Signaling and Catalytic Pathways

The following diagram illustrates the general catalytic cycle of Isoleucyl-tRNA Synthetase and the point of inhibition.

Caption: General catalytic cycle of Isoleucyl-tRNA Synthetase and inhibition point.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Isoleucyl-tRNA Synthetase Inhibition Assay (ATP-PPi Exchange Assay)

This assay measures the first step of the aminoacylation reaction, which is the amino acid-dependent exchange of pyrophosphate (PPi) into ATP.

Materials:

-

Purified Isoleucyl-tRNA Synthetase (IleRS)

-

L-Isoleucine

-

ATP

-

[32P]Pyrophosphate ([32P]PPi)

-

Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 20 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, L-isoleucine, and [32P]PPi.

-

Pre-incubate the IleRS enzyme with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme-inhibitor mixture to the reaction mixture.

-

At various time points, take aliquots of the reaction and quench them in a solution of activated charcoal in TCA. This will bind the [32P]ATP formed.

-

Wash the charcoal pellets multiple times with cold TCA to remove unincorporated [32P]PPi.

-

Resuspend the charcoal pellets in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Determine the rate of the reaction and calculate the inhibitory constants (e.g., IC50 and Ki,app) by fitting the data to appropriate enzyme inhibition models.

Whole-Cell Antibacterial Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for a negative control well (medium only). Include a positive control well with bacteria but no inhibitor.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preliminary evaluation of a novel IleRS inhibitor.

Caption: Workflow for the evaluation of an IleRS inhibitor.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of IleRS with a promising Ki,app in the nanomolar range. The provided experimental protocols offer a framework for the further characterization of this compound. Future studies should focus on determining its in-cellulo efficacy against a broader panel of bacterial pathogens, assessing its selectivity against other aminoacyl-tRNA synthetases to understand its specificity profile, and conducting more in-depth mechanism of action studies to elucidate its precise binding mode. Ultimately, these studies will be crucial in evaluating the potential of this compound as a lead compound for the development of novel antibacterial therapies.

References

Methodological & Application

Application Notes and Protocols for Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay Using Isoleucyl tRNA synthetase-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of isoleucine to its corresponding tRNA (tRNAIle). This aminoacylation reaction is a vital step in ensuring the fidelity of genetic code translation. The essential nature of IleRS makes it an attractive target for the development of novel antimicrobial agents. Inhibition of IleRS disrupts protein synthesis, leading to cell growth arrest.[1] Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of IleRS.[2] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of compounds like this compound against IleRS.

Mechanism of Action:

Aminoacyl-tRNA synthetases, including IleRS, catalyze the aminoacylation of tRNA in a two-step reaction:

-

Amino Acid Activation: The enzyme activates the specific amino acid (isoleucine) with ATP to form an aminoacyl-adenylate intermediate (Ile-AMP) and releases pyrophosphate (PPi).

-

Aminoacyl Transfer: The activated amino acid is then transferred from the adenylate to the 3' end of its cognate tRNA, releasing AMP.

Inhibitors of IleRS can target the binding of any of the three substrates (isoleucine, ATP, tRNA) or interfere with the catalytic steps.

Quantitative Data

The inhibitory potency of this compound has been determined, providing a key parameter for its characterization.

| Compound Name | Target | Inhibitor Potency (Ki,app) |

| This compound | IleRS | 114 nM |

| Data sourced from MedchemExpress.[2] |

Experimental Protocols

Several in vitro methods can be employed to measure the activity of IleRS and assess the potency of its inhibitors. The choice of assay depends on factors such as throughput requirements, sensitivity, and available equipment. Common methods include pyrophosphate exchange assays, spectrophotometric assays, and radioactive aminoacylation assays.[3][4][5]

Protocol 1: Spectrophotometric Malachite Green Assay for Pyrophosphate Detection

This continuous assay is well-suited for high-throughput screening and measures the pyrophosphate (PPi) generated during the amino acid activation step.[4] The PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi), which are then detected by the malachite green reagent.

Materials:

-

Recombinant Isoleucyl-tRNA synthetase (IleRS)

-

L-Isoleucine

-

ATP (Adenosine 5'-triphosphate)

-

tRNAIle

-

Inorganic Pyrophosphatase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM KCl, 4 mM DTT

-

This compound or other test compounds

-

Malachite Green Reagent

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at ~620-650 nm

Experimental Workflow:

Caption: Workflow for the spectrophotometric IleRS inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound or other test compounds in the assay buffer. Include appropriate controls (no inhibitor, no enzyme, no substrate).

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of IleRS, L-isoleucine, ATP, and inorganic pyrophosphatase.

-

Inhibitor Addition: Add the diluted test compounds to the respective wells.

-

Reaction Initiation: Initiate the reaction by adding a fixed concentration of tRNAIle. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced.

-

Measurement: After a short incubation period for color development, measure the absorbance at approximately 630 nm using a microplate reader.

-

Data Analysis: Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Protocol 2: ATP-[³²P]-Pyrophosphate (PPi) Exchange Assay

This classic radioisotope-based assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate.[6] The rate of exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP is monitored.

Materials:

-

Recombinant Isoleucyl-tRNA synthetase (IleRS)

-

L-Isoleucine

-

ATP

-

[³²P]Pyrophosphate (radiolabeled)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 20 mM KCl, 1 mM DTT

-

This compound or other test compounds

-

Activated Charcoal

-

Trichloroacetic acid (TCA)

-

Sodium pyrophosphate (unlabeled)

-

Scintillation counter and vials

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, IleRS, ATP, L-isoleucine, and the test compound.

-

Reaction Initiation: Start the reaction by adding [³²P]PPi.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quench solution containing activated charcoal, TCA, and unlabeled sodium pyrophosphate. The charcoal binds the ATP, including the newly formed [³²P]ATP.

-

Washing: Pellet the charcoal by centrifugation and wash it multiple times with a wash buffer to remove unincorporated [³²P]PPi.

-

Measurement: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition at different compound concentrations and determine the IC₅₀ value as described in Protocol 1.

Signaling Pathway and Inhibition

The following diagram illustrates the enzymatic pathway of Isoleucyl-tRNA synthetase and the point of inhibition.

Caption: Isoleucyl-tRNA synthetase reaction pathway and inhibition.

The described in vitro assays provide robust and reliable methods for characterizing the inhibitory activity of compounds against Isoleucyl-tRNA synthetase. The spectrophotometric malachite green assay is particularly amenable to high-throughput screening, making it a valuable tool in the early stages of drug discovery. The data and protocols presented here serve as a comprehensive guide for researchers and scientists working on the development of novel IleRS inhibitors.

References

- 1. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of Isoleucyl tRNA Synthetase-IN-2 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IARS) is a critical enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA. This function is vital for the accurate translation of the genetic code.[1] The essential role of IARS in cell viability and proliferation makes it an attractive target for the development of novel antimicrobial and anticancer agents. Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of IARS with a reported apparent inhibition constant (Ki,app) of 114 nM in biochemical assays.[2] These application notes provide detailed protocols for assessing the cellular activity of this compound by measuring its impact on protein synthesis and cell viability.

Mechanism of Action of Isoleucyl tRNA Synthetase and its Inhibition

IARS catalyzes the aminoacylation of tRNAIle in a two-step reaction. First, isoleucine is activated with ATP to form an isoleucyl-AMP intermediate. Subsequently, the isoleucyl moiety is transferred to the 3' end of tRNAIle. This compound is a competitive inhibitor that likely binds to the active site of IARS, preventing the binding of its natural substrates. This inhibition leads to a depletion of charged tRNAIle, causing a stall in protein synthesis and ultimately leading to cell cycle arrest and apoptosis.

Caption: Mechanism of Isoleucyl tRNA Synthetase and its inhibition.

Experimental Protocols

Two primary cell-based assays are recommended to evaluate the activity of this compound: a direct measure of protein synthesis inhibition and a downstream assessment of cell viability.

Protocol 1: O-Propargyl-puromycin (OP-Puro) Protein Synthesis Assay

This assay provides a direct and quantitative measurement of nascent protein synthesis. OP-Puro is an analog of puromycin that is incorporated into newly synthesized polypeptide chains. The alkyne group of OP-Puro can then be detected via a click chemistry reaction with a fluorescent azide, allowing for quantification of protein synthesis rates.

Materials:

-

Human cancer cell line (e.g., HeLa, A549, or Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

O-Propargyl-puromycin (OP-Puro)

-

Fluorescent Azide (e.g., FAM-Azide)

-

Cell fixation and permeabilization buffers

-

Wash buffer (e.g., PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for the OP-Puro protein synthesis assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Based on its biochemical potency, a starting concentration range of 10 nM to 100 µM is recommended. Add the diluted compound to the cells and incubate for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide).

-

OP-Puro Labeling: Add OP-Puro to each well at a final concentration of 20-50 µM. Incubate for 1-2 hours at 37°C.

-

Fixation and Permeabilization:

-

Gently remove the culture medium.

-

Wash the cells once with 100 µL of PBS.

-

Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the cells twice with 100 µL of PBS.

-

Add 100 µL of 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing a fluorescent azide (e.g., FAM-azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) according to the manufacturer's instructions.

-

Add 50 µL of the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with 100 µL of wash buffer.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485/520 nm for FAM).

-

Data Analysis: Subtract the background fluorescence (wells with no OP-Puro). Normalize the fluorescence signal of treated wells to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., using Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability. Inhibition of protein synthesis over a longer period will lead to a decrease in cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, A549, or Jurkat)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Resazurin sodium salt solution

-

96-well clear microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well clear plate at a density of 5 x 103 cells per well in 100 µL of complete culture medium. Incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound (e.g., 10 nM to 100 µM) to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

-

Resazurin Addition: Add 10 µL of resazurin solution (final concentration 44 µM) to each well and incubate for 2-4 hours at 37°C, or until a color change is observed in the vehicle control wells.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation

The quantitative data obtained from the cell-based assays should be summarized in a clear and structured table for easy comparison.

| Parameter | This compound | Control Inhibitor (e.g., Mupirocin) |

| Biochemical Potency (Ki,app) | 114 nM[2] | Insert Value |

| Protein Synthesis Inhibition (IC50) | To be determined | Insert Value |

| Cell Viability (IC50) | To be determined | Insert Value |

| Cell Line(s) Tested | Specify cell line(s) | Specify cell line(s) |

| Assay Incubation Time | Specify time(s) | Specify time(s) |

Note: The cellular IC50 values for this compound are not yet publicly available and should be determined experimentally. The provided concentration ranges in the protocols are suggestions based on the biochemical potency and should be optimized for the specific cell line and experimental conditions.

Conclusion

The provided protocols offer robust methods for characterizing the cellular activity of this compound. The OP-Puro protein synthesis assay provides a direct measure of on-target activity, while the cell viability assay assesses the downstream functional consequences of IARS inhibition. Together, these assays are valuable tools for the preclinical evaluation of IARS inhibitors in drug discovery and development.

References

Application Notes and Protocols: Isoleucyl tRNA synthetase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl tRNA synthetase-IN-2 (also known as compound 36a) is a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS) with an apparent inhibition constant (Ki,app) of 114 nM[1]. As IleRS is an essential enzyme for bacterial protein synthesis, its inhibition is a validated strategy for antibacterial drug development. However, despite its enzymatic potency, this compound has not demonstrated whole-cell antibacterial activity against a range of pathogenic bacteria[1]. These application notes provide detailed protocols for the use of this compound as a tool for in vitro biochemical assays and as a negative control in antibacterial screening.

Introduction to Isoleucyl-tRNA Synthetase (IleRS)

Isoleucyl-tRNA synthetase is a crucial enzyme that catalyzes the specific attachment of the amino acid isoleucine to its cognate tRNA (tRNAIle). This process, known as aminoacylation, is a critical step in protein synthesis. The inhibition of IleRS leads to a depletion of charged tRNAIle, which in turn stalls ribosomal protein production and can trigger the stringent response in bacteria, a global reprogramming of cellular metabolism in response to nutrient starvation[2][3][4]. Due to its essential role, IleRS is a well-established target for antibacterial agents, exemplified by the clinically used antibiotic mupirocin[1].

This compound: Properties and Data

This compound is a synthetic, non-natural inhibitor designed to target the active site of IleRS[1].

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 527.59 g/mol | Vendor Data |

| CAS Number | 2494195-61-6 | Vendor Data |

| Storage | -20°C | Vendor Data |

| Solubility | Soluble in DMSO | General Lab Practice |

Table 2: In Vitro Efficacy

| Parameter | Value | Reference |

| Ki,app (IleRS) | 114 ± 13.5 nM | [1] |

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This compound was tested for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results are summarized below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | > 64 | [1] |

| Staphylococcus aureus (MRSA) | > 64 | [1] |

| Streptococcus pneumoniae | > 64 | [1] |

| Moraxella catarrhalis | > 64 | [1] |

| Haemophilus influenzae | > 64 | [1] |

| Pseudomonas aeruginosa | > 64 | [1] |

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Protein Synthesis

The diagram below illustrates the central role of Isoleucyl-tRNA synthetase in bacterial protein synthesis and the point of inhibition by this compound.

Caption: Inhibition of IleRS by this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following workflow outlines the steps to confirm the inhibitory activity of this compound against purified IleRS.

Caption: Workflow for determining the Ki,app of IleRS inhibitors.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Based on its chemical structure, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve 5.28 mg of the compound in 1 mL of high-purity DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: In Vitro Isoleucyl-tRNA Synthetase Inhibition Assay

This protocol is adapted from standard procedures for measuring aminoacyl-tRNA synthetase activity.

Materials:

-

Purified bacterial Isoleucyl-tRNA synthetase (IleRS)

-

This compound

-

ATP

-

[3H]-Isoleucine or [14C]-Isoleucine

-

Cognate tRNAIle

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, ATP, radiolabeled isoleucine, and a specific concentration of the inhibitor.

-

Add purified IleRS to the mixture and pre-incubate for 10 minutes at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the aminoacylation reaction by adding tRNAIle.

-

At defined time points, quench the reaction by spotting an aliquot onto a glass fiber filter and immediately immersing it in cold 5% TCA.

-

Wash the filters multiple times with cold 5% TCA to remove unincorporated radiolabeled isoleucine, followed by a final wash with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Calculate the Ki,app using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors)[1].

Protocol 3: Assessing Bacterial Cell Permeability (Negative Control)

Given its lack of whole-cell activity, this compound can be used as a negative control or a tool to study bacterial efflux in comparison to active inhibitors.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

A known active IleRS inhibitor (e.g., Mupirocin) as a positive control

-

96-well microtiter plates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

In a 96-well plate, prepare two-fold serial dilutions of this compound and the positive control in the growth medium. Include a no-drug control.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the optical density at 600 nm (OD600) to determine bacterial growth.

-

The MIC is the lowest concentration of the compound that inhibits visible growth. For this compound, no inhibition is expected.

Troubleshooting and Interpretation

-

No Inhibition in In Vitro Assay:

-

Check Enzyme Activity: Ensure the purified IleRS is active using a no-inhibitor control.

-

Verify Inhibitor Concentration: Confirm the concentration and integrity of the this compound stock solution.

-

-

Apparent Antibacterial Activity:

-

Compound Precipitation: High concentrations of the compound in aqueous media may lead to precipitation, which can be misinterpreted as growth inhibition. Visually inspect the wells for precipitates.

-

Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria.

-

Safety and Handling

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. Phenyltriazole-functionalized sulfamate inhibitors targeting tyrosyl- or isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the Stringent Response: Experimental Context Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pair of isoleucyl‐tRNA synthetases in Bacilli fulfills complementary roles to keep fast translation and provide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Isoleucyl tRNA Synthetase-IN-2 for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA (tRNAIle). This aminoacylation reaction is a two-step process essential for the faithful translation of the genetic code.[1][2][3][4] The vital role of IleRS in cellular viability makes it an attractive target for the development of novel antimicrobial and therapeutic agents.[5][6][7][8] Isoleucyl tRNA synthetase-IN-2 (IRS-IN-2) is a potent and selective inhibitor of IleRS with a reported apparent inhibition constant (Ki,app) of 114 nM.[9] This document provides detailed application notes and protocols for the use of IRS-IN-2 as a reference compound in high-throughput screening (HTS) campaigns to identify novel IleRS inhibitors.

Mechanism of Action of Isoleucyl-tRNA Synthetase

The canonical function of IleRS is to catalyze the formation of Isoleucyl-tRNAIle through a two-step reaction:

-

Amino Acid Activation: Isoleucine is activated with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, with the release of inorganic pyrophosphate (PPi).

-

Ile + ATP ⇌ Ile-AMP + PPi

-

-

Aminoacyl Transfer: The activated isoleucyl moiety is then transferred from Ile-AMP to the 3'-end of its cognate tRNAIle, releasing AMP.

-

Ile-AMP + tRNAIle ⇌ Ile-tRNAIle + AMP

-

To ensure the fidelity of protein synthesis, IleRS possesses a proofreading or editing domain that hydrolyzes misacylated products, such as when valine is incorrectly attached to tRNAIle.[1][5][6][7]

This compound

This compound is a valuable tool for HTS assays due to its high potency and selectivity for IleRS. It can be utilized as a positive control to validate assay performance and to determine the relative potency of newly identified inhibitors.

| Compound | Target | Ki,app |

| This compound | Isoleucyl-tRNA Synthetase (IleRS) | 114 nM[9] |

High-Throughput Screening Protocol: Continuous Spectrophotometric Assay

This protocol describes a continuous spectrophotometric assay suitable for HTS to identify inhibitors of IleRS. The assay measures the production of inorganic pyrophosphate (PPi) during the amino acid activation step, which is coupled to the oxidation of a chromogenic substrate.

Assay Principle

The PPi produced in the IleRS-catalyzed reaction is utilized by the enzyme inorganic pyrophosphatase (PPase) to hydrolyze PPi into two molecules of inorganic phosphate (Pi). This Pi is then used by purine nucleoside phosphorylase (PNPase) to convert the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, causes a shift in absorbance at 360 nm, which can be monitored continuously.

Experimental Workflow Diagram

Caption: High-throughput screening workflow for the identification of IleRS inhibitors.

Reagents and Materials

-

Enzymes: Human recombinant Isoleucyl-tRNA synthetase (IleRS), Inorganic Pyrophosphatase (PPase), Purine Nucleoside Phosphorylase (PNPase).

-

Substrates: L-Isoleucine, Adenosine triphosphate (ATP), 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

-

Inhibitor: this compound (for positive control).

-

Buffer: 50 mM HEPES pH 7.5, 20 mM MgCl2, 30 mM KCl, 2 mM DTT.

-

Plates: 384-well, clear bottom, low-volume microplates.

-

Instrumentation: Spectrophotometer capable of kinetic reading at 360 nm.

Detailed Protocol

-

Reagent Preparation:

-

Prepare a 2X enzyme/substrate mix in assay buffer containing IleRS, PPase, PNPase, and MESG at 2X the final desired concentration.

-

Prepare a 2X substrate mix in assay buffer containing ATP and L-Isoleucine at 2X the final desired concentration.

-

Prepare serial dilutions of this compound and test compounds in 100% DMSO. Then, dilute these into assay buffer to create a 4X compound solution.

-

-

Assay Procedure:

-

Dispense 5 µL of the 4X compound solution (test compounds or IRS-IN-2) into the wells of a 384-well plate. For negative controls (no inhibition), add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Add 10 µL of the 2X enzyme/substrate mix to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of the 2X ATP/Isoleucine mix to all wells. The final reaction volume is 20 µL.

-

Immediately place the plate in a spectrophotometer and begin kinetic reading at 360 nm every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance curve over time.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 x (1 - (Vo,inhibitor - Vo,background) / (Vo,no inhibitor - Vo,background))

-

For active compounds and the IRS-IN-2 control, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Representative Data

| Compound | IC50 (nM) | Hill Slope |

| This compound | 150 ± 25 | 1.1 ± 0.1 |

| Test Compound A | 5,200 ± 450 | 0.9 ± 0.2 |

| Test Compound B | > 50,000 | - |

Signaling Pathway Context

While the primary role of IleRS is in protein synthesis, aminoacyl-tRNA synthetases are increasingly recognized for their non-canonical functions and connections to various cellular signaling pathways.[2] For instance, IleRS has been associated with BRCA and PI3K signaling.[2] Inhibition of IleRS can lead to the accumulation of uncharged tRNA, which can activate the integrated stress response, impacting pathways such as mTORC1 signaling.

Caption: Potential signaling implications of IleRS inhibition.

Conclusion

This compound is an essential tool for the discovery and characterization of novel IleRS inhibitors. The provided HTS protocol offers a robust and continuous method for screening large compound libraries. Understanding the mechanism of action of IleRS and its broader cellular context will aid in the development of new therapeutic strategies targeting this fundamental enzyme.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. biorxiv.org [biorxiv.org]

- 3. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]